![molecular formula C14H14F3N5O B2999838 N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396792-41-8](/img/structure/B2999838.png)
N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, also known as CP-154,526, is a selective antagonist for corticotropin-releasing factor 1 (CRF1) receptors. This compound has been widely studied for its potential therapeutic applications in various psychiatric and neurological disorders such as anxiety, depression, and addiction.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Metabolism
Metabolism and Hemoglobin Adduct Formation :A study by Fennell et al. (2005) evaluated the metabolism of acrylamide in humans, focusing on hemoglobin adduct formation following oral and dermal administration. This research is relevant for understanding the metabolic pathways and potential toxicological impacts of chemicals, including N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, by examining how similar compounds are processed in the body (Fennell et al., 2005).
Pharmacokinetic Assessment Using Spectral Analysis and PET :Meikle et al. (1998) investigated the pharmacokinetics of radiolabeled anti-cancer drugs using spectral analysis and positron emission tomography (PET), providing a methodological approach for studying drug distribution and metabolism. Such techniques could be applied to N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide to understand its behavior in vivo (Meikle et al., 1998).
Drug Development and Therapeutic Applications
Oral Formulations for Lipophilic Drugs :Charkoftaki et al. (2010) developed milk-based formulations for lipophilic drugs, demonstrating a novel approach for enhancing the pharmacokinetic properties of drugs. This research could inform the development of oral formulations for N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, especially if it possesses lipophilic characteristics (Charkoftaki et al., 2010).
Novel Anti-Cancer Drugs Evaluation :A study by Rubenstein and Zeitlin (1998) on the use of Sodium 4-phenylbutyrate for cystic fibrosis patients highlights the potential of repurposing existing drugs for new therapeutic applications. Similar research could explore the use of N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide in treating various diseases, based on its mechanism of action (Rubenstein & Zeitlin, 1998).
Propiedades
IUPAC Name |
N-cyclopentyl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)9-5-7-11(8-6-9)22-20-12(19-21-22)13(23)18-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAWGGCJKPUTEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.